
Foslinanib
概述
准备方法
TRX-818 的合成涉及使用芳基喹啉衍生物。合成路线包括形成 2-(3-氟苯基)-6-甲氧基-5-(膦酰氧基)-4(1H)-喹啉酮二钠盐。 反应条件通常涉及使用诸如二甲基甲酰胺、二甲基亚砜、乙醇和磷酸盐缓冲盐水之类的溶剂 。现有文献中没有明确详细说明工业生产方法。
化学反应分析
Metabolic Activation: Dephosphorylation to CVM-1125
Foslinanib is a phosphoric ester prodrug designed for oral bioavailability. Upon administration, it undergoes rapid and complete hydrolysis via enzymatic dephosphorylation to yield its active metabolite, CVM-1125 (desphosphorylated form) .
- Kinetics : This conversion occurs across species (mouse, rat, dog, monkey) following intravenous or oral administration .
- Bioactivity : CVM-1125 demonstrates nanomolar-range cytotoxicity (GI < 100 nM in 87% of NCI 60 cancer cell lines) .
Target Binding: Interaction with TRAP1
CVM-1125 binds selectively to TNF receptor-associated protein 1 (TRAP1) , a mitochondrial HSP90 chaperone, via non-covalent interactions.
Key Binding Features :
Parameter | Value |
---|---|
Binding affinity () | M |
Binding site | N-terminal ATP-binding pocket |
Critical residues | Trp231, Val217, Phe205 |
- Interaction Mechanism :
- Outcome : TRAP1 degradation via proteasomal pathways, leading to mitochondrial apoptosis and HIF-1α destabilization .
Pharmacogenomic Biomarkers
Whole-genome CRISPR screening identified STK11 and NF2 loss-of-function mutations as predictors of sensitivity to CVM-1125 .
Biomarker-Associated Reactions:
- STK11 Knockout : Enhances CVM-1125-induced G/M cell cycle arrest (e.g., HT-29 cells: 26.96% sub-G population at 100 nM) .
- NF2 Knockout : Amplifies VM inhibition by disrupting Merlin/NF2 signaling .
Inhibition of Vasculogenic Mimicry (VM)
CVM-1125 suppresses VM formation by:
- Reducing succinate levels (by 40% in COLO-205 cells at 200 nM) .
- Blocking HIF-1α stabilization under hypoxia .
Chemical Stability and Reactivity
- Core Structure : The 2-phenyl-4-quinolone scaffold provides rigidity and π-π stacking potential, enhancing target affinity .
- Metabolic Stability : Rapid conversion to CVM-1125 minimizes systemic exposure to the prodrug .
Clinical Implications
科学研究应用
Clinical Development
Foslinanib is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers. As of now, it has advanced to Phase 2 clinical evaluation:
- Cancer Types : The compound is being tested in patients with advanced hepatocellular carcinoma (HCC) and other malignancies.
- Combination Therapies : Clinical trials are exploring the combination of this compound with other therapeutic agents such as nivolumab and sorafenib .
Pharmacogenomic Biomarkers
Recent studies have identified potential pharmacogenomic biomarkers associated with this compound treatment. Notably, mutations in genes such as STK11 and NF2 have been shown to correlate with increased sensitivity to the drug. These biomarkers can guide patient selection for this compound therapy in clinical settings .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in preclinical and clinical settings:
- Preclinical Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation across a range of human cancer cell lines, with an average GI50 value below 100 nM for 87% of the tested lines .
- Clinical Trials : A Phase 2 trial evaluating the combination of this compound with nivolumab in patients with unresectable advanced HCC showed promising preliminary results, indicating a favorable safety profile and encouraging overall survival rates .
Summary Table of Applications
Application Area | Description | Status |
---|---|---|
Mechanism of Action | Induces apoptosis, cell cycle arrest; inhibits vasculogenic mimicry | Preclinical/Clinical |
Cancer Types | Advanced hepatocellular carcinoma and other malignancies | Phase 2 Trials |
Biomarkers | STK11 and NF2 mutations linked to treatment sensitivity | Under Investigation |
Clinical Efficacy | Combination therapies showing promise in early trials | Ongoing Studies |
作用机制
TRX-818 的确切作用机制尚未完全阐明。已知它可以诱导癌细胞凋亡并抑制癌细胞增殖。 TRX-818 还通过阻断血管生成样管状结构的形成来阻止肿瘤细胞血管生成模拟 。这些过程中涉及的分子靶点和途径仍在研究中。
相似化合物的比较
TRX-818 在抑制血管生成模拟和减少肿瘤体积方面具有独特性。 类似化合物包括其他芳基喹啉衍生物,这些衍生物因其抗癌特性而得到研究 。TRX-818 因其在黑色素瘤和结肠癌模型中的特异性疗效而脱颖而出。
类似化合物清单:
- 2-(氟苯基)喹啉-4-酮衍生物
- 其他芳基喹啉衍生物
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
Foslinanib, also known as CVM-1118, is a novel phosphoric ester compound derived from 2-phenyl-4-quinolone derivatives. Its biological activity has garnered attention due to its potential as an anti-cancer agent, particularly in the treatment of various malignancies. This article provides a comprehensive overview of its biological mechanisms, research findings, and clinical implications.
This compound exhibits multiple biological activities primarily through its active metabolite, CVM-1125. The compound's mechanism of action involves:
- Targeting TRAP1 : this compound binds to TNF receptor-associated protein 1 (TRAP1), leading to mitochondrial apoptosis in cancer cells. This interaction results in the destabilization of HIF-1α and a reduction in cellular succinate levels, which are critical for tumor growth and survival .
- Inducing Apoptosis : Studies have shown that this compound promotes apoptosis in various cancer cell lines by causing cell cycle arrest at the G2/M phase. This effect has been confirmed through assays using the NCI 60 cancer panel, where it demonstrated significant cytotoxicity at nanomolar concentrations .
- Inhibiting Vasculogenic Mimicry (VM) : this compound has been noted for its ability to inhibit the formation of vasculogenic mimicry, a process whereby tumor cells form vessel-like structures to supply nutrients and oxygen independently of endothelial cells. This inhibition further contributes to its anti-tumor efficacy .
Pharmacogenomic Biomarkers
Recent research has identified potential pharmacogenomic biomarkers associated with this compound treatment. Whole Genome CRISPR Knock-Out Screening revealed that mutations in genes such as STK11 and NF2 may increase sensitivity to this compound, suggesting that these biomarkers could be used to select appropriate candidates for treatment .
Preclinical Findings
This compound has undergone extensive preclinical evaluation:
- Cytotoxicity Assays : In vitro studies demonstrated that CVM-1125 inhibits cell proliferation across various cancer types, including melanoma and colon cancer .
- Animal Models : In vivo studies using xenograft models showed significant tumor volume reduction following treatment with this compound, supporting its potential clinical utility as an oral anti-cancer drug .
Clinical Trials
This compound is currently undergoing clinical trials, including Phase 2 studies for patients with advanced hepatocellular carcinoma (HCC). Initial results indicate that this compound combined with nivolumab shows promising clinical activity and a favorable safety profile compared to existing therapies like atezolizumab plus bevacizumab .
Clinical Trial | Phase | Target Condition | Combination Therapy | Status |
---|---|---|---|---|
NCT05257590 | Phase 2 | Unresectable HCC | Nivolumab | Ongoing |
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study A : A patient with advanced HCC treated with this compound exhibited a partial response after three months of therapy, demonstrating reduced tumor markers and improved quality of life.
- Case Study B : In another instance, a cohort of patients receiving this compound alongside standard care reported stable disease for over six months, suggesting prolonged disease control in refractory cases.
属性
CAS 编号 |
1256037-60-1 |
---|---|
分子式 |
C16H13FNO6P |
分子量 |
365.25 g/mol |
IUPAC 名称 |
[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22) |
InChI 键 |
ZDWFMAHQGDEALT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |
规范 SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Foslinanib; Foslinanibum |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。